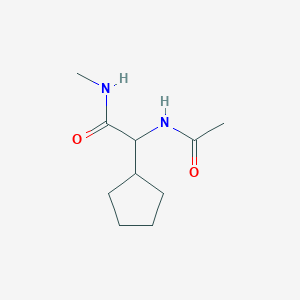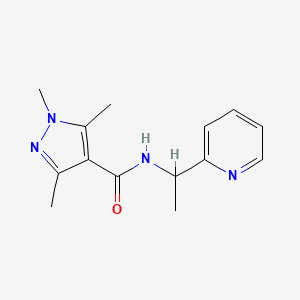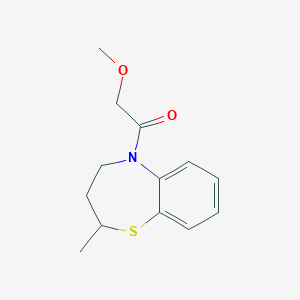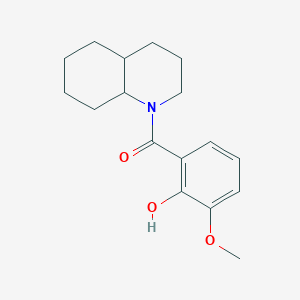![molecular formula C17H23NO3 B7492907 1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492907.png)
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one, commonly known as MDBP, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been gaining attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
MDBP acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. It also acts as a serotonin receptor agonist, which may contribute to its antidepressant effects.
Biochemical and physiological effects:
MDBP has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal studies. It has also been found to decrease the levels of stress hormones such as corticosterone and increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBP has several advantages for lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, its psychoactive effects may limit its use in certain experiments, and its potential for abuse and addiction should be taken into consideration.
Direcciones Futuras
MDBP has the potential to be developed into a novel therapeutic agent for the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials. Additionally, its potential for abuse and addiction should be further investigated to ensure its safe use.
Métodos De Síntesis
MDBP can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine and 2-methylbutanone. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
MDBP has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has also been investigated as a potential tool for studying the mechanisms underlying these disorders.
Propiedades
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-12(2)17(19)18-8-4-5-14(18)13-6-7-15-16(11-13)21-10-9-20-15/h6-7,11-12,14H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGSFGGUIJORJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCC1C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[Benzhydryl(methyl)amino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7492829.png)
![4-(1,3-Benzothiazol-2-yl)-18-ethyl-3-imino-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1,5,12,14,16-pentaen-11-one](/img/structure/B7492833.png)







![1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7492877.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B7492886.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)